![molecular formula C25H27N3O2 B4065568 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B4065568.png)
2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPA belongs to the class of piperazine derivatives and has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Antimicrobial Activity
- A study by Özlem Temiz‐Arpacı et al. (2005) synthesized a series of compounds related to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, finding them to possess a broad spectrum of antimicrobial activity, particularly against Candida species.
- Another research by Mustafa Arısoy et al. (2014) focused on synthesizing and testing new derivatives of benzoxazole, which showed a broad range of antimicrobial activities against standard and drug-resistant bacterial and fungal strains.
Anticancer and Anti-Inflammatory Applications
- A study by P. Rani et al. (2014) developed new chemical entities similar in structure to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, which exhibited potential anticancer, anti-inflammatory, and analgesic activities.
Environmental Science and Photocatalytic Degradation
- Research by N. Jallouli et al. (2017) explored the photocatalytic degradation of acetaminophen, a compound structurally related to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, using TiO2 nanoparticles under UV light. This study is relevant for understanding the environmental fate of similar compounds.
Other Applications
- The paper by M. Bedner and W. Maccrehan (2006) studied the reaction of acetaminophen with hypochlorite, identifying toxic transformation products. This research contributes to understanding the environmental and health risks associated with the chlorination of compounds related to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-25(20-28-17-15-27(16-18-28)19-21-7-3-1-4-8-21)26-22-11-13-24(14-12-22)30-23-9-5-2-6-10-23/h1-14H,15-20H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJSCUDVPFJNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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